
ethyl (2S)-azepane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-azepane-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2S)-azepane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of azepane-2-carboxylic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with the alcohol to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-azepane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl (2S)-azepane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-azepane-2-carboxylate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active compounds. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Ethyl (2S)-azepane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a similar ethyl ester group but lacking the azepane ring.
Methyl butyrate: Another ester with a different alkyl group and no nitrogen-containing ring.
Ethyl benzoate: An aromatic ester with a benzene ring instead of an azepane ring.
The uniqueness of this compound lies in its seven-membered nitrogen-containing ring, which imparts distinct chemical and physical properties compared to other esters.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl (2S)-azepane-2-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-6-4-3-5-7-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1 |
Clave InChI |
SEPAWPFHCJAZRG-QMMMGPOBSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCCCCN1 |
SMILES canónico |
CCOC(=O)C1CCCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B13510264.png)
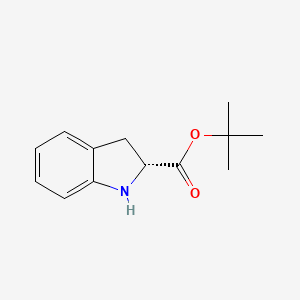
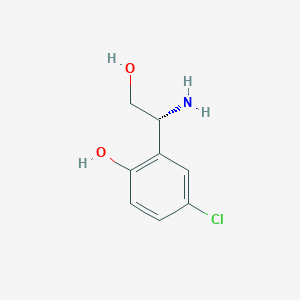
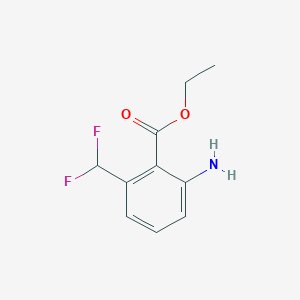
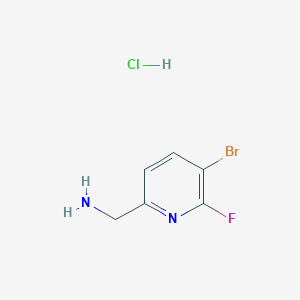
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate](/img/structure/B13510294.png)
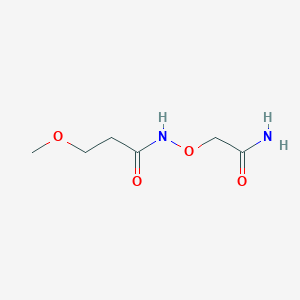
![2-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13510308.png)
![4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride](/img/structure/B13510310.png)
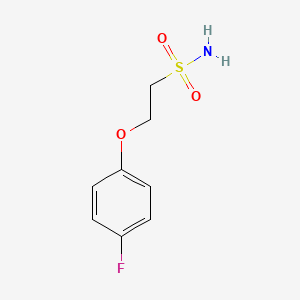
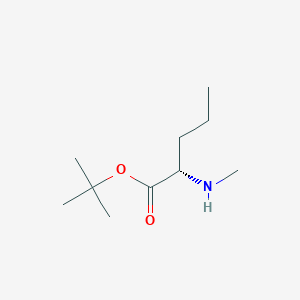
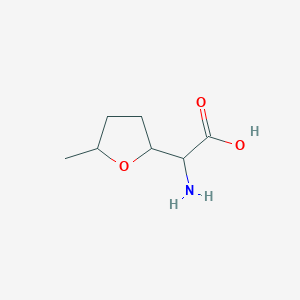
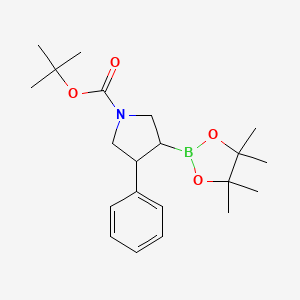
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13510337.png)
